4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde
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Overview
Description
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with a complex structure that includes a chlorophenethyl group and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenethylamine with glyoxal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. For instance, the use of cobalt-catalyzed aminocarbonylation has been shown to be effective in similar synthetic processes .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carboxylic acid.
Reduction: Formation of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-methanol.
Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects. For example, it may inhibit succinate dehydrogenase, disrupting the tricarboxylic acid cycle and leading to cell death in pathogenic organisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenethyl alcohol
- 4-Chlorophenethyl bromide
- 4-Chlorophenyl isocyanate
Uniqueness
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its imidazolidine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
6630-51-9 |
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Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-3-1-8(2-4-9)5-6-12(7-16)10(17)14-11(18)15-12/h1-4,7H,5-6H2,(H2,14,15,17,18) |
InChI Key |
URRAORPLKZZYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2(C(=O)NC(=O)N2)C=O)Cl |
Origin of Product |
United States |
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